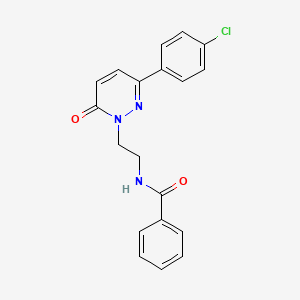

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative featuring a benzamide moiety linked via an ethyl group to a 6-oxopyridazinone core substituted with a 4-chlorophenyl group. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties . The 4-chlorophenyl substitution likely enhances lipophilicity and influences receptor binding, while the benzamide group contributes to hydrogen-bonding interactions.

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-12-21-19(25)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFYBQHKZKYVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C18H15ClN4O

- Molecular Weight : 354.8 g/mol

- IUPAC Name : N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

The structural features of this compound include a pyridazinone core, a chlorophenyl group, and an ethyl chain, which contribute to its biological activity.

The biological activity of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The pyridazinone core can inhibit specific enzymes involved in signal transduction pathways. This inhibition may lead to altered cellular responses and potential therapeutic effects.

- Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing physiological processes.

Antitumor Activity

Recent studies have indicated that N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits significant antitumor properties. For example:

- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. This suggests its potential as a lead compound for developing new cancer treatments.

Antimicrobial Effects

Preliminary research indicates that this compound may also possess antimicrobial properties. It has been tested against several bacterial strains, showing promising results in inhibiting growth.

Case Study 1: Antitumor Efficacy

A study published in PubMed explored the antitumor efficacy of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide in mouse models. The results demonstrated that the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective antitumor agent .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific kinases involved in cancer progression. The findings suggested that N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide selectively inhibited these kinases, leading to decreased cell proliferation in vitro .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN4O |

| Molecular Weight | 354.8 g/mol |

| Antitumor Activity | Significant |

| Antimicrobial Activity | Promising |

| Mechanism of Action | Enzyme inhibition, receptor binding |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents or core modifications:

| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (Target) | Not Provided | C₁₉H₁₆ClN₃O₂ | 4-Chlorophenyl on pyridazinone; unsubstituted benzamide | ~353.8 (Calculated) |

| 2-Chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | 921825-95-8 | C₂₀H₁₇ClN₃O₃ | 4-Methoxyphenyl on pyridazinone; 2-chloro substitution on benzamide | 378.8 (Calculated) |

| N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide (Base Structure) | 1021206-26-7 | C₁₃H₁₃N₃O₂ | No substituents on pyridazinone core; unsubstituted benzamide | 243.26 |

| N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethoxybenzamide | 921851-47-0 | C₂₁H₂₀ClN₃O₄ | 4-Chlorophenyl on pyridazinone; 3,4-dimethoxy substitution on benzamide | ~422.9 (Calculated) |

| N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide | 921529-70-6 | C₂₅H₂₈N₄O₅S | 4-Methoxyphenyl on pyridazinone; sulfonyl-piperidine substitution on benzamide | 496.6 |

a) Lipophilicity and Bioavailability

- The 4-chlorophenyl group in the target compound increases lipophilicity (clogP ~3.5 estimated) compared to the unsubstituted base structure (clogP ~2.1). This enhances membrane permeability but may reduce aqueous solubility .

b) Electronic Effects on Reactivity

- Electron-withdrawing groups (e.g., 4-chloro in the target, 2-chloro in 921825-95-8) stabilize the pyridazinone core via resonance, reducing susceptibility to metabolic oxidation.

Data Limitations

- Missing Physicochemical Data : Melting points, solubility, and stability data for most compounds are unavailable in the provided evidence, limiting direct comparisons.

- Biological Testing Gaps: No explicit IC₅₀ or in vivo efficacy data are reported for the target compound or its analogs.

Q & A

Q. What are the established synthetic routes for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via coupling reactions involving pyridazinone scaffolds. For example, substituted pyridazinone intermediates are reacted with benzamide derivatives under nucleophilic substitution or amidation conditions. Key steps include:

- Coupling of pyridazinone with ethylenediamine derivatives to introduce the ethylbenzamide moiety .

- Solvent optimization : Dichloromethane (DCM) and methanol mixtures are used for purification via normal-phase chromatography (0–4% MeOH gradient) to achieve yields of 42–62% .

- Temperature control : Reflux conditions in chloroform with POCl3/DMF for aldehyde intermediates can improve electrophilicity for subsequent reactions .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization involves:

- Spectroscopic techniques :

- IR spectroscopy to confirm carbonyl (C=O) stretches (e.g., 1664–1681 cm⁻¹ for amides) .

- ¹H/¹³C NMR to resolve aromatic protons (δ 7.1–8.0 ppm) and alkyl/ether linkages .

- LC/MS for molecular ion verification (e.g., [M+H]+ = 461.65) .

- Elemental analysis to validate purity (>98%) .

Q. What in vitro models have been used to evaluate its biological activity?

- HDAC inhibition assays : Class I HDAC isoforms (HDAC1–3, 8) are tested using fluorogenic substrates, with IC50 values compared to reference inhibitors like vorinostat .

- Cell viability assays : Human myelodysplastic syndrome (SKM-1) cells are treated to measure apoptosis (e.g., via Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase accumulation) .

- Biomarker analysis : Acetyl-histone H3 and p21 levels are quantified via Western blot to confirm epigenetic modulation .

Advanced Research Questions

Q. How do structural modifications influence HDAC inhibitory activity and selectivity?

- Pyridazinone core modifications : Substitution at the 3-position (e.g., 4-chlorophenyl) enhances HDAC1/2 binding affinity by improving hydrophobic interactions .

- Ethylbenzamide linker : Shortening the chain reduces off-target effects on hERG channels (e.g., IC50 = 34.6 μM for (S)-17b vs. <10 μM for longer analogs) .

- Chirality effects : The (S)-enantiomer shows 10-fold higher potency than (R)-forms in SKM-1 xenografts due to optimized steric alignment with HDAC catalytic pockets .

Q. What in vivo models are appropriate for assessing antitumor efficacy, and how do immune system interactions affect outcomes?

- Xenograft models : SKM-1 cells implanted in immunodeficient mice (e.g., NSG) are used to evaluate tumor growth inhibition (TGI >70% at 50 mg/kg oral dosing) .

- Immune-intact models : Syngeneic tumors in BALB/c mice reveal immune-dependent efficacy, where (S)-17b enhances CD8+ T-cell infiltration compared to thymus-deficient models .

- Dosing regimens : Bidaily oral administration maintains plasma concentrations above IC90 for HDAC1/2 over 24 hours .

Q. How can contradictory data in metabolic stability across species be addressed during preclinical development?

- Hepatocyte profiling : Compare metabolic rates in human, rat, and mouse hepatocytes to identify species-specific CYP450 liabilities (e.g., CYP3A4/2D6 oxidation) .

- Stability optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as seen in analogs with improved half-lives (t₁/₂ = 6.2 hrs in rats) .

Q. What strategies mitigate hERG channel inhibition risks while retaining HDAC activity?

Q. How to design experiments to resolve discrepancies between in vitro potency and in vivo efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.